molecular formula C18H20Cl2N2O3S B285309 3-{[bis(2-chloroethyl)amino]sulfonyl}-N-(3-methylphenyl)benzamide

3-{[bis(2-chloroethyl)amino]sulfonyl}-N-(3-methylphenyl)benzamide

Numéro de catalogue: B285309
Poids moléculaire: 415.3 g/mol
Clé InChI: MPQKLKUHHXDAAY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-{[bis(2-chloroethyl)amino]sulfonyl}-N-(3-methylphenyl)benzamide, also known as CB1954, is a prodrug that has been widely used in scientific research for cancer treatment. It was first synthesized in the late 1950s and has since been studied for its potential as a chemotherapeutic agent. CB1954 is a highly selective drug that targets cancer cells while leaving normal cells unharmed.

Mécanisme D'action

The mechanism of action of 3-{[bis(2-chloroethyl)amino]sulfonyl}-N-(3-methylphenyl)benzamide involves the activation of the prodrug by the enzyme NQO2. Upon activation, this compound generates a highly reactive species that causes DNA damage and ultimately leads to cell death. This mechanism of action makes this compound highly selective for cancer cells, as normal cells do not express high levels of NQO2.
Biochemical and Physiological Effects
This compound has been shown to induce DNA damage and cell death in cancer cells. It has also been shown to inhibit tumor growth and induce apoptosis in preclinical studies. In addition, this compound has been tested in combination with other chemotherapeutic agents, with some studies suggesting that this compound may enhance the efficacy of these drugs.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 3-{[bis(2-chloroethyl)amino]sulfonyl}-N-(3-methylphenyl)benzamide is its selectivity for cancer cells. This makes it a promising candidate for cancer treatment, as it may be able to target cancer cells while leaving normal cells unharmed. In addition, the synthesis method for this compound is relatively simple and has been well established in the literature.
One of the limitations of this compound is its dependence on the enzyme NQO2 for activation. This may limit its effectiveness in some cancer types that do not express high levels of NQO2. In addition, the mechanism of action of this compound may be subject to resistance mechanisms, which could limit its effectiveness over time.

Orientations Futures

There are several future directions for the study of 3-{[bis(2-chloroethyl)amino]sulfonyl}-N-(3-methylphenyl)benzamide. One potential avenue of research is the development of new prodrugs that can be activated by different enzymes or mechanisms. This may increase the effectiveness of this compound in cancer types that do not express high levels of NQO2.
Another potential future direction is the development of combination therapies that include this compound. This may enhance the efficacy of other chemotherapeutic agents and improve outcomes for cancer patients.
Finally, further preclinical and clinical studies are needed to fully understand the potential of this compound as a cancer treatment. This may involve testing this compound in different cancer types and in combination with other drugs, as well as investigating potential resistance mechanisms and developing strategies to overcome them.
Conclusion
This compound is a prodrug that has shown promising results in preclinical studies as a cancer treatment. Its selectivity for cancer cells and simple synthesis method make it a promising candidate for further research. However, further studies are needed to fully understand its potential as a cancer treatment and to develop strategies to overcome potential limitations.

Méthodes De Synthèse

3-{[bis(2-chloroethyl)amino]sulfonyl}-N-(3-methylphenyl)benzamide is synthesized by reacting 3-nitrobenzoyl chloride with 3-methylaminophenol, followed by reaction with bis(2-chloroethyl)amine. The resulting compound is then treated with sodium sulfite to yield this compound. The synthesis method is relatively simple and has been well established in the literature.

Applications De Recherche Scientifique

3-{[bis(2-chloroethyl)amino]sulfonyl}-N-(3-methylphenyl)benzamide has been extensively studied for its potential as a cancer treatment. It is a prodrug that is activated by the enzyme NQO2, which is overexpressed in many cancer cells. Upon activation, this compound generates a highly reactive species that causes DNA damage and ultimately leads to cell death. This mechanism of action makes this compound highly selective for cancer cells, as normal cells do not express high levels of NQO2.
This compound has been tested in a variety of cancer models, including breast cancer, prostate cancer, and glioblastoma. In preclinical studies, this compound has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. It has also been tested in combination with other chemotherapeutic agents, with some studies suggesting that this compound may enhance the efficacy of these drugs.

Propriétés

Formule moléculaire

C18H20Cl2N2O3S

Poids moléculaire

415.3 g/mol

Nom IUPAC

3-[bis(2-chloroethyl)sulfamoyl]-N-(3-methylphenyl)benzamide

InChI

InChI=1S/C18H20Cl2N2O3S/c1-14-4-2-6-16(12-14)21-18(23)15-5-3-7-17(13-15)26(24,25)22(10-8-19)11-9-20/h2-7,12-13H,8-11H2,1H3,(H,21,23)

Clé InChI

MPQKLKUHHXDAAY-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N(CCCl)CCCl

SMILES canonique

CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N(CCCl)CCCl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.